![molecular formula C7H6BrN3 B6234039 8-bromo-2-methylimidazo[1,2-a]pyrazine CAS No. 1782578-02-2](/img/no-structure.png)
8-bromo-2-methylimidazo[1,2-a]pyrazine
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Overview
Description
“8-bromo-2-methylimidazo[1,2-a]pyrazine” is a chemical compound. It is a derivative of imidazo[1,2-a]pyrazine, which is an important fused bicyclic 5,6 heterocycle . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazine derivatives, including “8-bromo-2-methylimidazo[1,2-a]pyrazine”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of “8-bromo-2-methylimidazo[1,2-a]pyrazine” consists of a fused bicyclic 5,6 heterocycle . The molecule contains a bromine atom at the 8th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyrazine ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine derivatives, including “8-bromo-2-methylimidazo[1,2-a]pyrazine”, exhibit significant reactivity. They can undergo various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Scientific Research Applications
Pharmaceutical Applications
Imidazo[1,2-a]pyridine derivatives are found in many active pharmaceutical ingredients. For example, zolimidine is used as an antiulcer drug, zolpidem treats insomnia and restores brain functions, and saripidem acts as a sedative and anxiolytic drug .
Antimicrobial Action
These compounds have been studied for their antimicrobial properties. For instance, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has shown activity against Staphylococcus aureus .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives serve as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions .
Light-sensitive Dyes
They are utilized as light-sensitive dyes in various applications .
Optical Media for Data Storage
These compounds play a role in optical media for data storage due to their light-sensitive properties .
Pesticides and Fungicides
Their use extends to the agricultural sector as pesticides and fungicides .
Anticancer Research
Recent developments have shown that imidazo[1,2-a]pyridine analogues possess anticancer properties .
Anti-Tuberculosis Agents
They have also demonstrated significant potency against Mycobacterium tuberculosis (Mtb), offering a new avenue for anti-TB agents .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 8-bromo-2-methylimidazo[1,2-a]pyrazine belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, including 8-bromo-2-methylimidazo[1,2-a]pyrazine, is known to involve radical reactions .
Result of Action
The compound’s functionalization through radical reactions suggests it may have significant effects at the molecular level .
Action Environment
The compound’s synthesis and functionalization suggest that factors such as temperature, ph, and the presence of catalysts could potentially influence its action .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-2-methylimidazo[1,2-a]pyrazine involves the reaction of 2-methylimidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent.", "Starting Materials": [ "2-methylimidazo[1,2-a]pyrazine", "Bromine", "Suitable solvent (e.g. chloroform, dichloromethane)" ], "Reaction": [ "Add 2-methylimidazo[1,2-a]pyrazine to a reaction flask", "Add a suitable solvent to the reaction flask", "Add bromine dropwise to the reaction flask while stirring at room temperature", "Continue stirring the reaction mixture for several hours until the reaction is complete", "Filter the reaction mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] } | |
CAS RN |
1782578-02-2 |
Product Name |
8-bromo-2-methylimidazo[1,2-a]pyrazine |
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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